molecular formula C13H14ClN3 B1424130 N-Benzyl-6-chloro-N-ethyl-2-pyrazinamine CAS No. 1219967-62-0

N-Benzyl-6-chloro-N-ethyl-2-pyrazinamine

Cat. No. B1424130
M. Wt: 247.72 g/mol
InChI Key: QAVLRKVJMOTSJQ-UHFFFAOYSA-N
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Description

N-Benzyl-6-chloro-N-ethyl-2-pyrazinamine is a chemical compound with the molecular formula C13H14ClN3 . It has an average mass of 247.723 Da and a monoisotopic mass of 247.087631 Da .


Molecular Structure Analysis

The molecular structure of N-Benzyl-6-chloro-N-ethyl-2-pyrazinamine consists of 13 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . Unfortunately, the specific structural details or 3D model are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-6-chloro-N-ethyl-2-pyrazinamine are not fully detailed in the available resources. It is known that it has a molecular weight of 247.72 .

Scientific Research Applications

1. Cancer Research

N-Benzyl-6-chloro-N-ethyl-2-pyrazinamine derivatives have been synthesized and explored for their potential in cancer treatment. For instance, derivatives of this compound were found to selectively inhibit the growth of H322 lung cancer cells by inducing apoptosis, especially in cells containing a mutated p53 gene (Lv et al., 2012). Another study demonstrated that novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized from this compound could inhibit the growth of A549 lung cancer cells, with specific derivatives showing enhanced inhibitory effects, potentially through modulating autophagy (Zhang et al., 2008).

2. Antimicrobial and Antifungal Applications

Compounds related to N-Benzyl-6-chloro-N-ethyl-2-pyrazinamine have shown promising antimycobacterial, antibacterial, and antifungal properties. For instance, certain chlorinated N-phenylpyrazine-2-carboxamides have demonstrated significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain (Doležal et al., 2010). Another set of pyrazoline and pyrazole derivatives synthesized from this chemical backbone have shown antibacterial and antifungal activities, particularly against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).

3. Corrosion Inhibition

Derivatives of N-Benzyl-6-chloro-N-ethyl-2-pyrazinamine have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. Research indicated that these compounds can significantly reduce corrosion rates, with the inhibitory action increasing with the concentration of pyrazole compounds (Herrag et al., 2007).

properties

IUPAC Name

N-benzyl-6-chloro-N-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-2-17(10-11-6-4-3-5-7-11)13-9-15-8-12(14)16-13/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVLRKVJMOTSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238810
Record name 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-chloro-N-ethylpyrazin-2-amine

CAS RN

1219967-62-0
Record name 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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